Welcome to the BenchChem Online Store!
molecular formula C11H13F2NO4 B8558349 3.5-Difluoro-4-[bis(2-hydroxyethyl)amino]benzoic acid

3.5-Difluoro-4-[bis(2-hydroxyethyl)amino]benzoic acid

Cat. No. B8558349
M. Wt: 261.22 g/mol
InChI Key: ZCMYFZNMBOYVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06852755B1

Procedure details

A solution of the 3.5-Difluoro-4-[bis(2-hydroxyethyl) amino]benzonitrile (3.15 g, 13 mmol) and NaOH (5.2 g, 0.13 mol) in aqueous ethanol (65 ml, 50%) was refluxed for 2.5 hours. The solution was then partitioned between EtOAc (800 ml) and HCl (330 ml, 0.4 M), the aqueous layer washed with EtOAc (3×150 ml), the combined organic layers dried (MgSO4) and evaporated to dryness. The solid recrystallized from EtOAc (100 ml) to give 2.94 g (87%) of pure white crystals: mp 146.5-150° C.; 1H NMR δ 3.3 (t, 4H, CH2N), 3.46 (q, 4H, CH2O, J=5.5 Hz), 4.49 (t, 2H, OH, J=5 Hz), 7.44 (d, 2H, H2+6, J=10.5 Hz), 13.1 (bs, 1H, CO2H); 19F NMR δ −117.3 (d, 2F, F3+5, J=9.5 Hz); MS m/z 284 (M+Na+, 15), 262 (M+H+, 100), 230 (M-CH2OH, 40). Anal. (C11H13NO4F2) C,H,N.
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=C([CH:7]=[C:8]([F:17])[C:9]=1[N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])C#N.[OH-:18].[Na+].[CH2:20]([OH:22])[CH3:21]>>[F:1][C:2]1[CH:3]=[C:21]([CH:7]=[C:8]([F:17])[C:9]=1[N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[C:20]([OH:18])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1N(CCO)CCO)F
Name
Quantity
5.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then partitioned between EtOAc (800 ml) and HCl (330 ml, 0.4 M)
WASH
Type
WASH
Details
the aqueous layer washed with EtOAc (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid recrystallized from EtOAc (100 ml)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1N(CCO)CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.